N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic molecule featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include:
- 6-imino and 2-oxo moieties, which contribute to hydrogen-bonding interactions.
- A 7-octyl chain, enhancing lipophilicity and membrane permeability.
- A carboxamide group at position 5, enabling solubility modulation and secondary structure stabilization.
The molecule’s polycyclic architecture suggests conformational rigidity, which may optimize target selectivity.
Properties
Molecular Formula |
C30H37N5O4 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C30H37N5O4/c1-4-5-6-7-8-10-18-35-27(31)22(20-23-28(35)33-26-12-9-11-17-34(26)30(23)37)29(36)32-16-15-21-13-14-24(38-2)25(19-21)39-3/h9,11-14,17,19-20,31H,4-8,10,15-16,18H2,1-3H3,(H,32,36) |
InChI Key |
NKKAXYQTIXSZDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[840Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino and oxo groups.
Substitution: The compound can participate in substitution reactions, particularly at the dimethoxyphenyl and octyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional analogs are evaluated below using evidence-derived
Table 1: Structural and Functional Comparison
Key Findings
Structural Differentiation via NMR :
- The target compound’s substituents (e.g., octyl, dimethoxyphenyl) likely occupy regions analogous to positions 29–36 and 39–44 in ’s compounds 1 and 5. These regions exhibit distinct chemical shifts, implying divergent electronic environments and steric effects . For example, the octyl chain may induce upfield/downfield shifts in adjacent protons, altering solubility and binding kinetics.
Spiro vs. Tricyclic Frameworks :
- Compared to ’s 7-oxa-9-aza-spiro compounds, the target’s tricyclic core lacks a spiro junction but shares rigidity from fused rings. This may enhance metabolic stability but reduce synthetic accessibility .
Functional Group Influence :
- The 3,4-dimethoxyphenylethyl group distinguishes the target from ’s chelators (e.g., DOTA), which prioritize metal coordination over aromatic interactions. This group’s electron-donating methoxy substituents could enhance π-π stacking in hydrophobic binding pockets.
Research Implications and Limitations
- Gaps in Data: Explicit biological activity, synthetic routes, and pharmacokinetic data for the target compound are absent in the evidence.
- Evidence Limitations : The provided materials focus on structural characterization (NMR, synthesis) rather than functional assays. Further exploration of cytotoxicity, binding affinity, and metabolic stability is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
